molecular formula C12H21NO6S B7571951 Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate

Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate

Cat. No. B7571951
M. Wt: 307.37 g/mol
InChI Key: LXFLYBQBUZCYNF-UHFFFAOYSA-N
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Description

Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate, also known as MESO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperidine class of compounds and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate has been found to have potent antitumor activity and has been studied for its potential use in the treatment of cancer. It has also been found to have anti-inflammatory and analgesic effects, which could make it useful in the treatment of pain and inflammation.

Mechanism of Action

The mechanism of action of Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have an effect on the immune system, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and analgesic effects, which could make it useful in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate in lab experiments is that it is relatively expensive compared to other compounds that have similar effects.

Future Directions

There are many potential future directions for research on Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate. One area of research is in the development of new drugs for the treatment of cancer. Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate has been found to have potent antitumor activity, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Another area of research is in the development of new drugs for the treatment of pain and inflammation. Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate has been found to have anti-inflammatory and analgesic effects, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Finally, further research could be done to better understand the mechanism of action of Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate, which could lead to the development of new drugs that target specific enzymes or pathways involved in disease.

Synthesis Methods

The synthesis of Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate involves the reaction of piperidine-4-carboxylic acid with 3-ethoxy-3-oxopropylsulfonyl chloride in the presence of a base. The resulting product is then treated with methyl iodide to yield Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate. This synthesis method has been optimized to yield high purity and high yield of Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate.

properties

IUPAC Name

methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6S/c1-3-19-11(14)6-9-20(16,17)13-7-4-10(5-8-13)12(15)18-2/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFLYBQBUZCYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS(=O)(=O)N1CCC(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(3-ethoxy-3-oxopropyl)sulfonylpiperidine-4-carboxylate

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